N-cycloheptyl-4-methylbenzamide
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Overview
Description
N-cycloheptyl-4-methylbenzamide: is an organic compound with the molecular formula C15H21NO It is a benzamide derivative characterized by a cycloheptyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-4-methylbenzamide typically involves the condensation of 4-methylbenzoic acid with cycloheptylamine. This reaction can be catalyzed by various agents, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered efficient and eco-friendly.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The use of green chemistry principles, such as recyclable catalysts and ultrasonic irradiation, can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-cycloheptyl-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-cycloheptylbenzamide: Lacks the methyl group on the benzene ring.
N-cyclohexyl-4-methylbenzamide: Contains a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentyl-4-methylbenzamide: Contains a cyclopentyl group instead of a cycloheptyl group.
Uniqueness: N-cycloheptyl-4-methylbenzamide is unique due to the presence of both the cycloheptyl group and the methyl group on the benzene ring. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
329938-67-2 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cycloheptyl-4-methylbenzamide |
InChI |
InChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16-14-6-4-2-3-5-7-14/h8-11,14H,2-7H2,1H3,(H,16,17) |
InChI Key |
GKZQEUZJLOPVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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